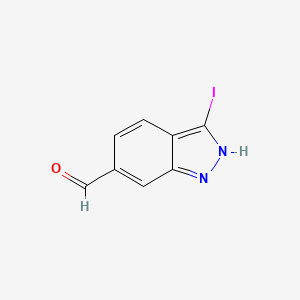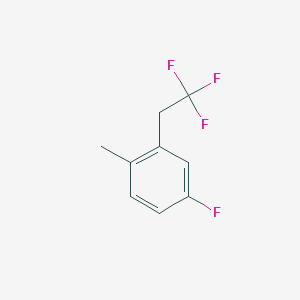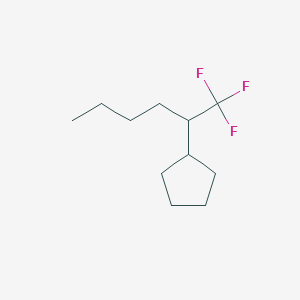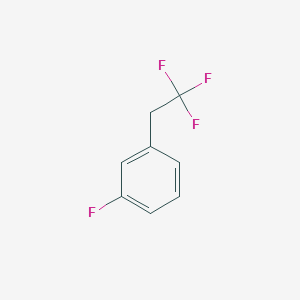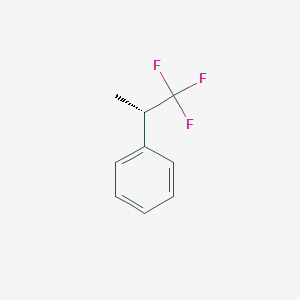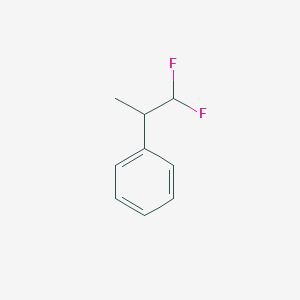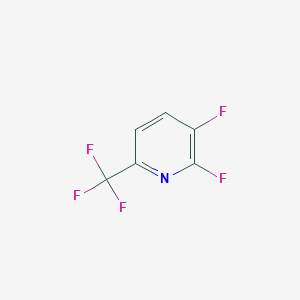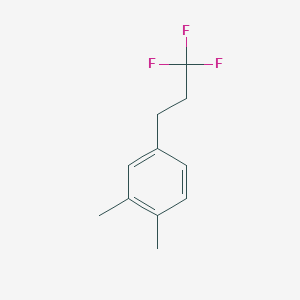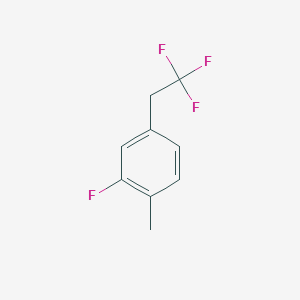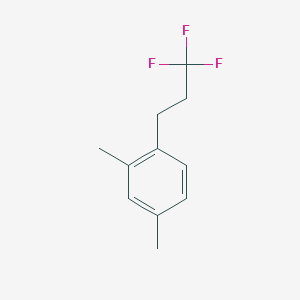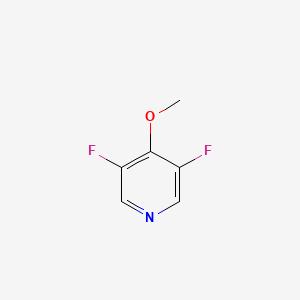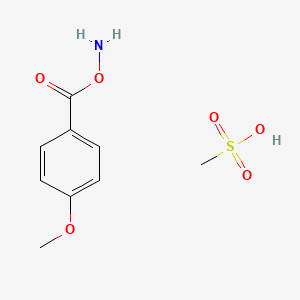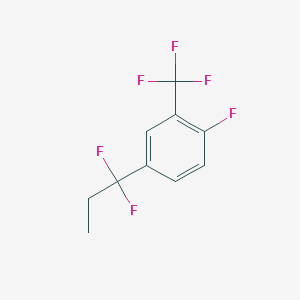
4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene
Overview
Description
“4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene”, also known as DPF-4, is a halogenated organic compound that belongs to the family of fluorinated benzenes. It is used in proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C10H9F5, and it has a molecular weight of 224.17 .Scientific Research Applications
Photochemical Studies
Studies have examined the photochemical properties of fluoro(trifluoromethyl)benzenes, which share structural similarities with 4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene. These studies highlighted the fluorescence spectra, quenching of singlet state emission, and photophysical processes at various wavelengths, revealing the complex interactions and photochemical behavior of these compounds in the gas phase (Al-ani, 1973) (Al-ani, 1973).
Fluorination Processes
Research on the fluorination of benzene compounds, including those structurally related to 4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene, has been conducted. This includes exploring fluorination over potassium tetrafluorocobaltate and studying the products and mechanistic implications of the process, which can provide insights into the reactivity and potential transformations of such compounds (Parsons, 1972).
Synthesis and Characterization
Efforts in the synthesis and characterization of compounds related to 4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene have been noted. This includes the preparation of cyclopropabenzenes and cations, studies on hyperbranched poly(arylene ether)s using activated trifluoro monomers, and the development of environmentally friendly methods for synthesizing intermediates for other compounds (Müller & Rodriguez, 1986) (Banerjee et al., 2009) (Tong-bin, 2012).
properties
IUPAC Name |
4-(1,1-difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6/c1-2-9(12,13)6-3-4-8(11)7(5-6)10(14,15)16/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWMPCNTJXSYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



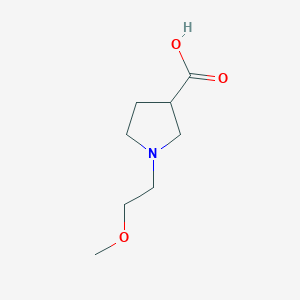
![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)
